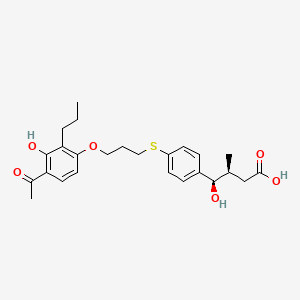![molecular formula C53H102O6 B1219593 TG(18:0/14:0/18:0)[iso3] CAS No. 57396-99-3](/img/structure/B1219593.png)
TG(18:0/14:0/18:0)[iso3]
説明
TG(18:0/14:0/18:0)[iso3] is a specific type of triglyceride, which is a type of lipid. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups . The specific notation TG(18:0/14:0/18:0)[iso3] refers to a triglyceride molecule with three fatty acid chains attached to a glycerol backbone. The numbers 18:0/14:0/18:0 refer to the length and saturation of the fatty acid chains .
Molecular Structure Analysis
The molecular formula of TG(18:0/14:0/18:0)[iso3] is C53H102O6. It has an average mass of 835.373 Da and a monoisotopic mass of 834.767639 Da . The structure includes a glycerol backbone with three fatty acid chains attached via ester linkages .Physical And Chemical Properties Analysis
TG(18:0/14:0/18:0)[iso3] has a molecular formula of C53H102O6, an average mass of 835.373 Da, and a monoisotopic mass of 834.767639 Da . Additional physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization are not detailed in the available resources .科学的研究の応用
Comprehensive Analysis of Triacylglycerols in Biological Tissues
Triacylglycerols (TGs), including TG(18:0/14:0/18:0)[iso3], play crucial roles in biological systems, associated with various diseases such as cardiovascular and liver diseases. A study utilized ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization (ESI) mass spectrometry (MS) for a comprehensive analysis of TGs, including their specific fatty acid chain compositions in different tissues. This analysis highlights the importance of precise identification of individual TG species in understanding their functions and implications in health and disease (Guan et al., 2017)(source).
Dietary Triacylglycerol Structure in Infant Nutrition
The structure of dietary TGs, such as TG(18:0/14:0/18:0)[iso3], is significant in infant nutrition. Human milk TGs are uniquely structured for efficient digestion and absorption, playing a vital role in infant growth and development. Research on TG structures in dietary sources and their impact on nutrient absorption and health outcomes in infants can provide insights into optimizing infant formulas and dietary recommendations (Innis, 2011)(source).
Role in High-Pressure Nuclear Waste Glasses
The inclusion of iodine, potentially comparable to the structural role of TG(18:0/14:0/18:0)[iso3], in high-pressure nuclear waste glasses, has been studied for its impact on the glass transition temperature (Tg). This research is crucial for understanding the immobilization of hazardous materials in borosilicate glasses and optimizing the properties of these materials for long-term stability and safety (Jolivet et al., 2020)(source).
Enhancement of Drug Solubility and Bioavailability
The formation of solid dispersions, potentially analogous to the manipulation of TG(18:0/14:0/18:0)[iso3] structures, has been employed to improve the solubility and bioavailability of poorly water-soluble drugs. By creating amorphous solid dispersions, the dissolution rates and, consequently, the bioavailability of therapeutic compounds can be significantly enhanced, offering a promising approach for drug formulation and delivery (Shuai et al., 2016)(source).
Photoswitching of Polymer Properties
Innovative research has demonstrated that incorporating azobenzene groups into polymers, similar to modifying TG(18:0/14:0/18:0)[iso3] structures, can enable light-induced switching of polymer properties, such as the glass transition temperature (Tg). This capability allows for the reversible solid-to-liquid transitions of polymers, with potential applications in self-healing materials, processing technologies, and adaptive surface treatments (Zhou et al., 2017)(source).
作用機序
Biochemical Pathways
TG(18:0/14:0/18:0)[iso3] is likely to be involved in lipid metabolism pathways . Upon hydrolysis by lipases, the resulting glycerol and fatty acids can enter various biochemical pathways. For instance, glycerol can be converted to glucose via gluconeogenesis, while fatty acids can be oxidized to produce energy through beta-oxidation.
Result of Action
The molecular and cellular effects of TG(18:0/14:0/18:0)[iso3] are likely related to its role as a source of energy and as a precursor for other molecules . The breakdown of this triglyceride provides fatty acids and glycerol, which can be used in various metabolic processes.
Action Environment
Environmental factors such as diet, physical activity, and overall health status can influence the action, efficacy, and stability of TG(18:0/14:0/18:0)[iso3] . For instance, a diet high in triglycerides may increase the levels of TG(18:0/14:0/18:0)[iso3] in the body, potentially affecting its action and metabolism.
生化学分析
Biochemical Properties
TG(18:0/14:0/18:0)[iso3] plays a crucial role in biochemical reactions, particularly in energy metabolism. It is hydrolyzed by enzymes such as lipases, which break down the triglyceride into free fatty acids and glycerol. These free fatty acids can then be utilized in β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP, the energy currency of the cell . Additionally, TG(18:0/14:0/18:0)[iso3] interacts with proteins involved in lipid transport and storage, such as apolipoproteins, which help in the formation of lipoprotein particles for lipid transport in the bloodstream .
Cellular Effects
TG(18:0/14:0/18:0)[iso3] influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by serving as a substrate for the production of signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in the activation of protein kinase C (PKC) and other signaling cascades . Furthermore, the presence of TG(18:0/14:0/18:0)[iso3] can modulate gene expression by influencing the activity of transcription factors that regulate lipid metabolism . In terms of cellular metabolism, TG(18:0/14:0/18:0)[iso3] provides a source of energy through the oxidation of its fatty acid components .
Molecular Mechanism
The mechanism of action of TG(18:0/14:0/18:0)[iso3] involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then undergo β-oxidation to produce acetyl-CoA, which is further metabolized in the citric acid cycle to generate ATP . TG(18:0/14:0/18:0)[iso3] also interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism and transport . For example, it can bind to and activate lipoprotein lipase, which is essential for the hydrolysis of triglycerides in lipoproteins . Additionally, TG(18:0/14:0/18:0)[iso3] can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TG(18:0/14:0/18:0)[iso3] can change over time due to its stability and degradation. Studies have shown that TG(18:0/14:0/18:0)[iso3] is relatively stable under physiological conditions, but it can be hydrolyzed by lipases over time to release free fatty acids and glycerol . Long-term exposure to TG(18:0/14:0/18:0)[iso3] in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of TG(18:0/14:0/18:0)[iso3] vary with different dosages in animal models. At low doses, TG(18:0/14:0/18:0)[iso3] can serve as an energy source and support normal cellular functions . At high doses, it may lead to lipid accumulation and associated adverse effects, such as insulin resistance and inflammation . Threshold effects have been observed, where moderate doses of TG(18:0/14:0/18:0)[iso3] can enhance lipid metabolism, while excessive doses can be detrimental to cellular health .
Metabolic Pathways
TG(18:0/14:0/18:0)[iso3] is involved in several metabolic pathways, including lipid metabolism and energy production. It is hydrolyzed by lipases to release free fatty acids, which are then oxidized in the mitochondria through β-oxidation to produce acetyl-CoA . This acetyl-CoA enters the citric acid cycle to generate ATP . TG(18:0/14:0/18:0)[iso3] also interacts with enzymes such as lipoprotein lipase and hormone-sensitive lipase, which regulate its hydrolysis and mobilization .
Transport and Distribution
TG(18:0/14:0/18:0)[iso3] is transported and distributed within cells and tissues through lipoprotein particles. It interacts with apolipoproteins, which facilitate its incorporation into lipoproteins for transport in the bloodstream . Within cells, TG(18:0/14:0/18:0)[iso3] can be stored in lipid droplets or utilized for energy production . Its distribution is influenced by factors such as the availability of transport proteins and the metabolic state of the cell .
Subcellular Localization
TG(18:0/14:0/18:0)[iso3] is primarily localized in lipid droplets within cells, where it serves as a storage form of energy . It can also be found in the cytoplasm, where it is hydrolyzed by lipases to release free fatty acids for energy production . The subcellular localization of TG(18:0/14:0/18:0)[iso3] is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPCPMDFOPPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/14:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



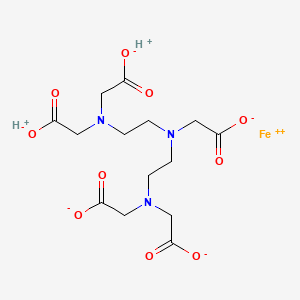

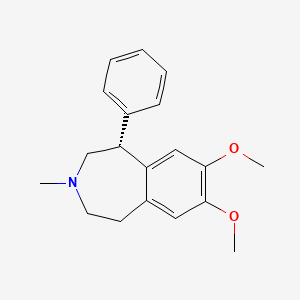
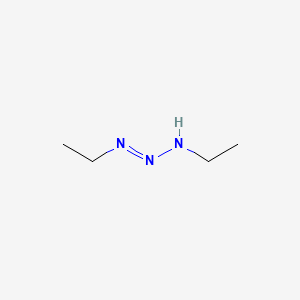

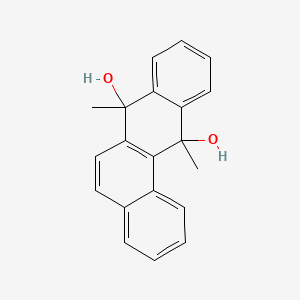

![(2R,4S,7R,9R,10R,11S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol](/img/structure/B1219521.png)
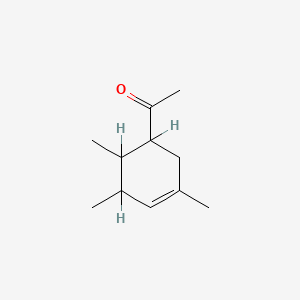
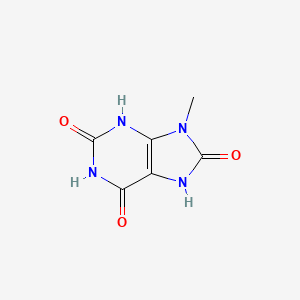

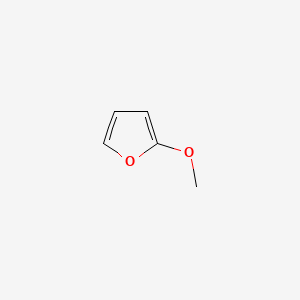
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)
